molecular formula C22H22FN3O3 B602280 Droperidol Impurity D CAS No. 466118-75-2

Droperidol Impurity D

Cat. No.: B602280
CAS No.: 466118-75-2
M. Wt: 395.44
InChI Key:
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Mechanism of Action

Target of Action

Droperidol Impurity D, also known as Droperidol N-Oxide , is a derivative of Droperidol, a butyrophenone antipsychotic . The primary target of Droperidol and its derivatives is the dopamine receptor , specifically the D2 subtype . Dopamine receptors play a crucial role in the central nervous system, regulating a wide range of neurological processes including motor control, cognition, and reward.

Mode of Action

It is believed to function similarly to droperidol, which causes a cns depression at subcortical levels of the brain, midbrain, and brainstem reticular formation . It may antagonize the actions of glutamic acid within the extrapyramidal system .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by Droperidol. Droperidol acts as a potent D2 (dopamine receptor) antagonist with some histamine and serotonin antagonist activity . By blocking dopamine receptors, Droperidol can affect various dopamine-mediated biochemical pathways, leading to its therapeutic effects.

Pharmacokinetics

Droperidol, the parent compound, is known to be metabolized in the liver . The elimination half-life of Droperidol is approximately 2.3 hours . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability would need further investigation.

Result of Action

The molecular and cellular effects of this compound are expected to be similar to those of Droperidol. Droperidol is used to produce tranquilization and to reduce the incidence of nausea and vomiting in surgical and diagnostic procedures . It is also used for the control of agitation in acute psychoses .

Preparation Methods

The synthesis of Droperidol Impurity D involves the oxidation of Droperidol. The specific synthetic routes and reaction conditions for this process are not widely documented in the public domain. it is known that the preparation of such impurities typically involves controlled oxidation reactions using oxidizing agents under specific conditions to achieve the desired impurity .

Chemical Reactions Analysis

Droperidol Impurity D can undergo various chemical reactions, including:

    Oxidation: As an oxidized form of Droperidol, it can further participate in oxidation reactions.

    Reduction: It can be reduced back to Droperidol under appropriate conditions.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and benzimidazole moieties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Droperidol Impurity D can be compared with other impurities of Droperidol, such as:

    Droperidol EP Impurity A: Another impurity with a different molecular structure and properties.

    Droperidol EP Impurity B: Similar in its role as an impurity but with distinct chemical characteristics.

    Droperidol EP Impurity C: Another related compound with unique properties.

This compound is unique due to its specific structure as an N-oxide derivative, which may impart different chemical and pharmacological properties compared to other impurities .

Properties

CAS No.

466118-75-2

Molecular Formula

C22H22FN3O3

Molecular Weight

395.44

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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